Cas no 1888784-72-2 (3-methyl-3-(2-methylphenoxy)azetidine)

3-Methyl-3-(2-methylphenoxy)azetidine is a specialized azetidine derivative featuring a methyl-substituted phenoxy group at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to its rigid azetidine ring structure, which can enhance binding affinity and metabolic stability in active molecules. The presence of the 2-methylphenoxy moiety may contribute to improved lipophilicity and steric effects, making it a valuable intermediate for designing bioactive compounds. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is typically synthesized under controlled conditions to ensure high purity, making it suitable for applications in medicinal chemistry and material science.
3-methyl-3-(2-methylphenoxy)azetidine structure
1888784-72-2 structure
商品名:3-methyl-3-(2-methylphenoxy)azetidine
CAS番号:1888784-72-2
MF:C11H15NO
メガワット:177.242902994156
CID:6594667
PubChem ID:115014930

3-methyl-3-(2-methylphenoxy)azetidine 化学的及び物理的性質

名前と識別子

    • 3-methyl-3-(2-methylphenoxy)azetidine
    • Azetidine, 3-methyl-3-(2-methylphenoxy)-
    • EN300-1999135
    • 1888784-72-2
    • インチ: 1S/C11H15NO/c1-9-5-3-4-6-10(9)13-11(2)7-12-8-11/h3-6,12H,7-8H2,1-2H3
    • InChIKey: VKSVSIQUGKVCRA-UHFFFAOYSA-N
    • ほほえんだ: N1CC(C)(OC2=CC=CC=C2C)C1

計算された属性

  • せいみつぶんしりょう: 177.115364102g/mol
  • どういたいしつりょう: 177.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • 密度みつど: 1.035±0.06 g/cm3(Predicted)
  • ふってん: 257.9±33.0 °C(Predicted)
  • 酸性度係数(pKa): 9.50±0.40(Predicted)

3-methyl-3-(2-methylphenoxy)azetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1999135-0.05g
3-methyl-3-(2-methylphenoxy)azetidine
1888784-72-2
0.05g
$983.0 2023-09-16
Enamine
EN300-1999135-0.1g
3-methyl-3-(2-methylphenoxy)azetidine
1888784-72-2
0.1g
$1031.0 2023-09-16
Enamine
EN300-1999135-10g
3-methyl-3-(2-methylphenoxy)azetidine
1888784-72-2
10g
$5037.0 2023-09-16
Enamine
EN300-1999135-5.0g
3-methyl-3-(2-methylphenoxy)azetidine
1888784-72-2
5g
$3396.0 2023-06-02
Enamine
EN300-1999135-10.0g
3-methyl-3-(2-methylphenoxy)azetidine
1888784-72-2
10g
$5037.0 2023-06-02
Enamine
EN300-1999135-0.25g
3-methyl-3-(2-methylphenoxy)azetidine
1888784-72-2
0.25g
$1078.0 2023-09-16
Enamine
EN300-1999135-0.5g
3-methyl-3-(2-methylphenoxy)azetidine
1888784-72-2
0.5g
$1124.0 2023-09-16
Enamine
EN300-1999135-1.0g
3-methyl-3-(2-methylphenoxy)azetidine
1888784-72-2
1g
$1172.0 2023-06-02
Enamine
EN300-1999135-2.5g
3-methyl-3-(2-methylphenoxy)azetidine
1888784-72-2
2.5g
$2295.0 2023-09-16
Enamine
EN300-1999135-1g
3-methyl-3-(2-methylphenoxy)azetidine
1888784-72-2
1g
$1172.0 2023-09-16

3-methyl-3-(2-methylphenoxy)azetidine 関連文献

3-methyl-3-(2-methylphenoxy)azetidineに関する追加情報

Comprehensive Overview of 3-methyl-3-(2-methylphenoxy)azetidine (CAS No. 1888784-72-2): Properties, Applications, and Research Insights

3-methyl-3-(2-methylphenoxy)azetidine (CAS No. 1888784-72-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the azetidine class, a four-membered nitrogen-containing ring system, which is increasingly explored for its bioactivity and synthetic versatility. Its molecular formula, C11H15NO, and distinct phenoxy substitution pattern make it a valuable intermediate in drug discovery and material science.

Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 3-methyl-3-(2-methylphenoxy)azetidine. Researchers are leveraging computational tools to predict its ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity), while synthetic chemists focus on atom-efficient routes to minimize waste. The compound’s lipophilicity and hydrogen-bonding capacity are frequently discussed in forums and publications, as these traits influence its potential as a bioactive scaffold.

One of the most searched questions related to this compound is: "What are the synthetic applications of 3-methyl-3-(2-methylphenoxy)azetidine?" Studies highlight its role as a building block for small-molecule inhibitors, particularly in targeting kinase enzymes and G-protein-coupled receptors (GPCRs). Its azetidine core is prized for improving metabolic stability in drug candidates, a hot topic in medicinal chemistry optimization.

From an industrial perspective, CAS No. 1888784-72-2 is often referenced in patents related to crop protection agents and pharmaceutical intermediates. Its methylphenoxy moiety contributes to enhanced bioavailability, making it a candidate for formulation studies. Environmental considerations also drive inquiries into its biodegradability and eco-toxicity profile, aligning with the sustainable chemistry movement.

Analytical characterization of 3-methyl-3-(2-methylphenoxy)azetidine typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These techniques confirm its structural integrity and are critical for quality control in large-scale production. The compound’s crystalline form and solubility parameters are additional focal points for researchers optimizing drug delivery systems.

Emerging discussions in preclinical research suggest potential applications of this compound in central nervous system (CNS) disorders, owing to its ability to cross the blood-brain barrier (BBB). Such findings resonate with trending searches like "How do azetidine derivatives improve neurological drug design?" This positions CAS No. 1888784-72-2 as a subject of interdisciplinary interest.

In summary, 3-methyl-3-(2-methylphenoxy)azetidine exemplifies the convergence of structural innovation and practical utility in modern chemistry. Its relevance to high-throughput screening, patent literature, and sustainability goals ensures its continued prominence in scientific discourse. Future studies may explore its catalytic applications or polymeric derivatives, further expanding its industrial footprint.

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